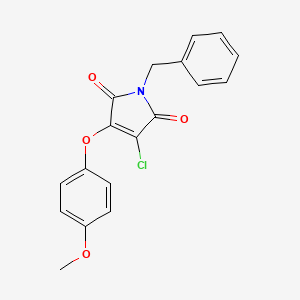

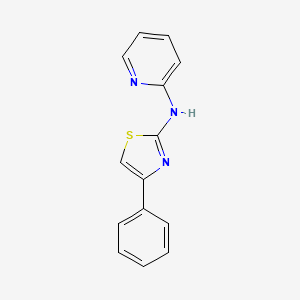

1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole dione derivatives, including compounds similar to 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione, involves multi-step organic reactions. These reactions typically start with the preparation of the pyrrole-2,5-dione core, followed by the sequential introduction of substituents through reactions such as alkylation, arylation, and esterification. The exact synthetic route can vary depending on the desired substituents and their positions on the pyrrole dione ring.

Molecular Structure Analysis

The molecular structure of pyrrole dione derivatives is characterized by the presence of a fused pyrrole and dione ring system, which forms the core of the molecule. The substituents attached to this core significantly influence the compound's molecular geometry, electronic distribution, and overall stability. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the molecular structure and confirm the placement of substituents.

Chemical Reactions and Properties

Pyrrole dione derivatives, including 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione, participate in a variety of chemical reactions. These reactions can include nucleophilic substitutions, where the chloro group can be replaced by other nucleophiles, and electrophilic aromatic substitutions facilitated by the presence of the methoxy group. The chemical reactivity is influenced by the electron-withdrawing or donating nature of the substituents and the compound's overall electronic structure.

Physical Properties Analysis

The physical properties of 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione, such as solubility, melting point, and boiling point, are determined by its molecular structure. For instance, the presence of a methoxy group can increase solubility in organic solvents, while the overall molecular weight and shape can affect the melting and boiling points.

Chemical Properties Analysis

The chemical properties of pyrrole dione derivatives are largely defined by the reactivity of the pyrrole dione core and the influence of substituents. These compounds can exhibit a range of chemical behaviors, including acid-base reactions due to the protonatable nitrogen atom in the pyrrole ring and redox reactions facilitated by the ketone groups. The specific chemical properties of 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione would depend on the electronic effects of its substituents.

For more in-depth information on the synthesis, molecular structure, chemical reactions, and properties of pyrrole dione derivatives and related compounds, the following references provide valuable insights:

- Synthesis and X-ray Crystal Structure of Novel Pyrrolidene Diones (Hong-Shui Lv et al., 2013)

- Highly Luminescent Polymers Containing Pyrrolo[3,4-c]pyrrole-1,4-dione Chromophore (Kai A. I. Zhang & B. Tieke, 2008)

- Crystal Structure of Pyrrolo[3,4-c]pyrrole-1,4-diones (I. Fujii et al., 2002)

Propiedades

IUPAC Name |

1-benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-23-13-7-9-14(10-8-13)24-16-15(19)17(21)20(18(16)22)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQNENXWPUGBPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,3-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5621049.png)

![2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5621058.png)

![(1R*,5R*)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5621067.png)

![2-[3-(dimethylamino)propyl]-9-quinolin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621094.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5621097.png)

![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5621101.png)

![7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5621106.png)

![methyl 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5621114.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5621123.png)

![3,4-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5621133.png)